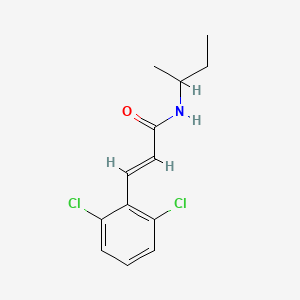

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-butan-2-yl-3-(2,6-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)8-7-10-11(14)5-4-6-12(10)15/h4-9H,3H2,1-2H3,(H,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCRCRSRIZVFOR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)NC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and butan-2-amine.

Formation of Intermediate: The aldehyde group of 2,6-dichlorobenzaldehyde reacts with butan-2-amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Amide Formation: The amine reacts with acryloyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound might be studied for its biological activity, such as its effects on enzymes or cellular processes.

Medicine: Potential pharmaceutical applications could include its use as a drug candidate or a precursor for drug synthesis.

Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Cinnamanilides with modified anilide rings or aryl substitutions serve as key comparators. Below is a comparative analysis:

Key Findings

Antimicrobial Activity :

- The target compound’s 2,6-dichlorophenyl group aligns with antimicrobial cinnamanilides (e.g., Compound 10), where meta/para halogenation enhances bactericidal effects. However, the branched butan-2-yl group may reduce potency compared to aromatic substituents (e.g., Compound 10’s 3-Fluoro-4-CF₃) due to decreased π-π stacking with bacterial targets .

- Analogous 2,6-dichloro derivatives (e.g., ) show moderate activity, suggesting the target compound’s efficacy may depend on synergistic interactions between the dichlorophenyl and butan-2-yl moieties .

Anti-Inflammatory Potential: Compounds with 2,6-dihalo substitutions (e.g., Compound 20, 2,6-DiBr-3-Cl-4-F) exhibit potent NF-κB inhibition, attributed to steric and electronic effects stabilizing ligand-receptor interactions . The target compound’s 2,6-Cl₂ group positions it within this active subset. However, anti-inflammatory activity is inversely correlated with antimicrobial efficacy in cinnamanilides. The butan-2-yl group’s hydrophobicity may enhance membrane permeability but reduce specificity for inflammatory pathways compared to bulkier halogenated analogs .

Branched alkyl chains (butan-2-yl) may improve metabolic stability compared to aryl amines, which are prone to oxidative degradation .

Structural Uniqueness and Challenges

- Dual-Activity Trade-off : Unlike Compound 20 (high anti-inflammatory) or Compound 10 (high antimicrobial), the target compound’s hybrid structure may struggle to balance dual roles. Ortho-substitutions (2,6-Cl₂) favor anti-inflammatory activity, but the butan-2-yl group lacks the electron-withdrawing or bulky features required for robust antimicrobial effects .

Biological Activity

(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide, commonly known as CL316243, is a synthetic compound classified as a selective β3-adrenoceptor agonist. This compound has garnered significant attention due to its biological activities, particularly in metabolic regulation and potential therapeutic applications for obesity and diabetes. This article delves into the biological activity of CL316243, summarizing key findings from various studies and presenting relevant data.

Basic Information

- Molecular Formula : C13H15Cl2NO

- Molecular Weight : 272.17 g/mol

- Appearance : White powder

- Melting Point : 163-165°C

- Log P Value : 4.12

CL316243 selectively activates β3-adrenoceptors, which are predominantly found in adipose tissue and skeletal muscle. Upon activation, these receptors facilitate several metabolic processes:

- Increased Lipolysis : Enhances the breakdown of fats into free fatty acids.

- Thermogenesis : Promotes heat production in brown adipose tissue.

- Improved Glucose Homeostasis : Enhances insulin sensitivity and glucose uptake in tissues.

Metabolic Effects

Research has demonstrated that CL316243 significantly influences metabolic pathways:

- Energy Expenditure : Studies indicate that administration of CL316243 leads to increased energy expenditure in animal models, suggesting its potential as a treatment for obesity .

- Lipolysis and Thermogenesis : Activation of β3-adrenoceptors by CL316243 has been linked to enhanced lipolysis and thermogenic responses, making it a candidate for managing metabolic disorders .

Case Studies

Several studies have explored the effects of CL316243 on various biological systems:

- Obesity Models : In rodent models of obesity, administration of CL316243 resulted in significant weight loss and improved metabolic profiles, including reduced blood glucose levels .

- Diabetes Research : In diabetic models, CL316243 improved insulin sensitivity and glucose tolerance, indicating its potential utility in diabetes management .

Toxicity and Safety

Toxicological assessments have shown that CL316243 exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential toxicity in humans.

Research Applications

The compound's unique properties make it valuable for various research applications:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for (2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted anilines and α,β-unsaturated carbonyl precursors. Characterization involves IR spectroscopy (C=O and N-H stretching), H/C NMR (to confirm substituent positions and E-configuration), and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation, with refinement performed using programs like SHELXL .

Q. How is the E-configuration of the α,β-unsaturated enamide moiety experimentally confirmed?

- Methodological Answer : The E-configuration is confirmed via NOESY NMR (absence of cross-peaks between vinyl protons and the dichlorophenyl group) and XRD. For example, in structurally similar enamide derivatives, XRD bond angles (C=C-C=O ~120°) and torsion angles (>170°) align with the trans arrangement . SHELX software is often used for refinement, ensuring accurate spatial resolution .

Advanced Research Questions

Q. How do structural modifications at the anilide ring influence biological activity?

- Methodological Answer : Substituent position and electronic properties significantly impact activity. Meta-substitution with lipophilic groups (e.g., halogens) enhances antimicrobial potency by increasing membrane permeability, while ortho-substitution favors anti-inflammatory effects via NF-κB inhibition. Structure-activity relationship (SAR) studies using analogs like (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide demonstrate that bulky substituents improve target binding but may reduce solubility .

Q. What computational approaches validate the geometric and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculates bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability. For example, DFT-calculated λmax values for UV-Vis spectra should match experimental data (±5 nm). Discrepancies may arise from solvent effects or crystal packing, necessitating hybrid functional adjustments (e.g., B3LYP/6-311+G(d,p)) .

Q. How can researchers resolve contradictions in antimicrobial efficacy data across structural analogs?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain variability. Normalizing data using control compounds (e.g., ampicillin) and applying statistical tools (PCA for clustering bioactivity profiles) can identify outliers. For instance, (2E)-N-(3-fluoro-4-trifluoromethylphenyl) analogs show higher consistency in MRSA inhibition compared to nitro-substituted derivatives .

Q. What experimental strategies elucidate anti-inflammatory mechanisms distinct from glucocorticoid pathways?

- Methodological Answer : THP-1 cell-based NF-κB luciferase assays and TNF-α ELISA quantify anti-inflammatory activity. Unlike glucocorticoids, which degrade IκBα, enamide derivatives like (2E)-N-(2,6-dichlorophenyl)prop-2-enamide inhibit NF-κB nuclear translocation without affecting MAPK pathways. Co-treatment with proteasome inhibitors (e.g., MG-132) can further dissect mechanism .

Q. What crystallographic parameters are critical for accurate structure determination of halogenated enamide derivatives?

- Methodological Answer : High-resolution data (θ > 25°, Rint < 5%) and low thermal displacement parameters (Ueq < 0.05 Ų) ensure precision. For halogenated analogs, absorption corrections (multi-scan methods) and disorder modeling (split positions for Cl atoms) are essential. The triclinic P1 space group, observed in related structures, allows flexibility in accommodating bulky substituents .

Data Contradiction Analysis

Q. Why do some analogs exhibit strong in vitro antimicrobial activity but poor in vivo efficacy?

- Methodological Answer : Poor pharmacokinetics (e.g., rapid hepatic metabolism or low bioavailability) often explain this disparity. ADMET profiling (e.g., microsomal stability assays) and logP adjustments (via pro-drug strategies) can bridge the gap. For example, replacing methoxy groups with trifluoromethyl in the anilide ring improves metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.